4-((3-Chloro-5-(trifluoromethyl)pyridin-2-yl)oxy)benzene-1-sulfonyl chloride

Description

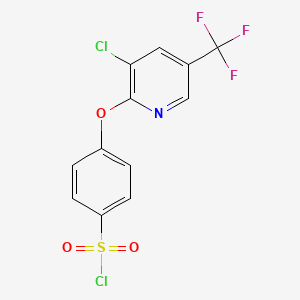

Structure and Key Features This compound features a pyridine ring substituted with chlorine and trifluoromethyl groups at the 3- and 5-positions, respectively. The pyridine moiety is linked via an ether bond to a benzene ring bearing a sulfonyl chloride group at the para position.

Properties

IUPAC Name |

4-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]oxybenzenesulfonyl chloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H6Cl2F3NO3S/c13-10-5-7(12(15,16)17)6-18-11(10)21-8-1-3-9(4-2-8)22(14,19)20/h1-6H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NEQIUPPXYAOTSF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1OC2=C(C=C(C=N2)C(F)(F)F)Cl)S(=O)(=O)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H6Cl2F3NO3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20382411 | |

| Record name | 4-{[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]oxy}benzene-1-sulfonyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20382411 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

372.1 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

338422-71-2 | |

| Record name | 4-[[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]oxy]benzenesulfonyl chloride | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=338422-71-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-{[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]oxy}benzene-1-sulfonyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20382411 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-((3-Chloro-5-(trifluoromethyl)pyridin-2-yl)oxy)benzene-1-sulfonyl chloride typically involves the following steps:

Formation of the Pyridine Intermediate: The starting material, 3-chloro-5-(trifluoromethyl)pyridine, is synthesized through halogenation and trifluoromethylation reactions.

Coupling Reaction: The pyridine intermediate is then coupled with 4-hydroxybenzenesulfonyl chloride under basic conditions to form the desired product. This step often employs a base such as potassium carbonate in a suitable solvent like dimethylformamide.

Purification: The crude product is purified through recrystallization or column chromatography to obtain the pure compound.

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale reactors and continuous flow processes to ensure high yield and purity. The reaction conditions are optimized to minimize by-products and maximize efficiency. The use of automated systems for monitoring and controlling reaction parameters is common to ensure consistent quality.

Chemical Reactions Analysis

Types of Reactions

4-((3-Chloro-5-(trifluoromethyl)pyridin-2-yl)oxy)benzene-1-sulfonyl chloride undergoes various types of chemical reactions, including:

Nucleophilic Substitution: The sulfonyl chloride group is highly reactive towards nucleophiles, leading to the formation of sulfonamide or sulfonate derivatives.

Oxidation and Reduction: The compound can participate in oxidation-reduction reactions, particularly involving the pyridine ring.

Coupling Reactions: It can be used in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds.

Common Reagents and Conditions

Nucleophilic Substitution: Reagents such as amines or alcohols in the presence of a base like triethylamine.

Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.

Major Products

Sulfonamides: Formed through nucleophilic substitution with amines.

Sulfonates: Formed through nucleophilic substitution with alcohols.

Coupled Products: Formed through Suzuki-Miyaura coupling reactions.

Scientific Research Applications

Medicinal Chemistry

The compound has been investigated for its role as an intermediate in the synthesis of biologically active molecules. Its sulfonyl chloride functional group allows for the introduction of various nucleophiles, making it a versatile building block in drug development. For instance:

- Anticancer Agents : Research indicates that derivatives of this compound have shown potential as anticancer agents by inhibiting specific enzymes involved in tumor growth .

- Antimicrobial Activity : Studies have demonstrated that compounds synthesized from this sulfonyl chloride exhibit antimicrobial properties, making them candidates for new antibiotic formulations .

Agrochemicals

In the field of agrochemicals, the compound serves as a key precursor for the development of herbicides and pesticides. Its trifluoromethyl group enhances biological activity and environmental stability:

- Herbicide Development : The compound is utilized in synthesizing herbicides that target specific plant pathways, offering selective weed control while minimizing harm to crops .

- Pesticide Formulations : Its ability to modify biological activity makes it suitable for creating novel pesticide formulations that can effectively combat agricultural pests .

Materials Science

The unique chemical structure of 4-((3-Chloro-5-(trifluoromethyl)pyridin-2-yl)oxy)benzene-1-sulfonyl chloride lends itself to applications in materials science:

- Polymer Chemistry : It can be used as a monomer or cross-linking agent in the synthesis of polymers with enhanced thermal and mechanical properties .

- Surface Modifications : The compound is employed in surface modification processes to improve adhesion properties and resistance to environmental factors .

Case Study 1: Synthesis of Anticancer Agents

A study published in the Journal of Medicinal Chemistry detailed the synthesis of novel anticancer agents derived from this compound. The research highlighted how modifications to the sulfonamide moiety led to increased potency against various cancer cell lines, demonstrating the compound's utility in drug discovery .

Case Study 2: Development of Selective Herbicides

Research conducted by agricultural scientists focused on synthesizing herbicides using this compound as a starting material. The resulting herbicides exhibited significant efficacy against broadleaf weeds while showing minimal toxicity to cereal crops, indicating a promising avenue for sustainable agriculture .

Case Study 3: Polymer Enhancements

A recent investigation into polymer composites revealed that incorporating derivatives of this compound improved thermal stability and mechanical strength. These findings suggest potential applications in industries requiring durable materials .

Mechanism of Action

The mechanism of action of 4-((3-Chloro-5-(trifluoromethyl)pyridin-2-yl)oxy)benzene-1-sulfonyl chloride involves its reactivity towards nucleophiles. The sulfonyl chloride group is highly electrophilic, making it susceptible to attack by nucleophiles, leading to the formation of sulfonamide or sulfonate derivatives. This reactivity is exploited in various synthetic applications to introduce sulfonyl functional groups into target molecules.

Comparison with Similar Compounds

The compound is compared below with structurally analogous sulfonyl chlorides and heterocyclic derivatives, focusing on substituent effects, reactivity, and inferred applications.

Structural and Functional Analogues

Table 1: Key Structural Comparisons

Key Observations

Heterocyclic Core Impact :

- Pyridine vs. Thiazole : Thiazole-containing analogs (e.g., 720673-98-3) exhibit stronger electron-withdrawing effects than pyridine, which may accelerate nucleophilic substitution at the sulfonyl chloride group .

- Pyridine vs. Pyrimidine : Ethoxysulfuron’s pyrimidine core supports hydrogen bonding in herbicidal applications, whereas the target compound’s pyridine may prioritize stability in synthetic intermediates .

Linkage Variations :

- Ether bonds (target compound) are hydrolytically stable compared to sulfide bonds (e.g., pyrazole derivative in ), making the former more suitable for long-term storage.

- Sulfonyl chloride vs. sulfamate (ethoxysulfuron): The former is a versatile intermediate, while the latter is a bioactive herbicide .

Biological Activity

The compound 4-((3-Chloro-5-(trifluoromethyl)pyridin-2-yl)oxy)benzene-1-sulfonyl chloride is a sulfonyl chloride derivative that has garnered attention due to its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article reviews the biological activity of this compound, supported by case studies, research findings, and data tables.

- Molecular Formula : C13H8ClF3N2O2S

- Molecular Weight : 360.73 g/mol

- CAS Number : 338775-51-2

Antimicrobial Activity

Recent studies have highlighted the antimicrobial properties of compounds containing sulfonyl and trifluoromethyl groups. The compound has shown significant efficacy against various Gram-positive bacteria.

-

Minimum Inhibitory Concentration (MIC) :

- The compound exhibited MIC values ranging from 0.39 to 3.12 mg/L against methicillin-sensitive Staphylococcus aureus (MSSA) and methicillin-resistant Staphylococcus aureus (MRSA). These values indicate a potent antibacterial effect, especially when compared to standard antibiotics like linezolid, which has an MIC of 1 mg/L for MSSA and 2 mg/L for MRSA .

- Cytotoxicity :

Anticancer Activity

The presence of the trifluoromethyl group is known to enhance the biological activity of compounds targeting cancer cells. Research has shown that similar compounds with trifluoromethyl substitutions can inhibit various cancer cell lines.

- Cell Lines Tested :

- Mechanism of Action :

Structure-Activity Relationship (SAR)

The biological activity of sulfonyl chlorides often correlates with their structural attributes:

| Structural Feature | Impact on Activity |

|---|---|

| Trifluoromethyl Group | Enhances potency against bacteria |

| Sulfonyl Group | Contributes to overall biological activity |

| Chlorine Substituent | Increases interaction with bacterial targets |

Case Studies

Several case studies have been conducted to evaluate the efficacy of similar compounds:

- Study on Benzosiloxaboroles :

- Anticancer Compound Evaluation :

Q & A

Basic: What synthetic strategies are recommended for preparing 4-((3-Chloro-5-(trifluoromethyl)pyridin-2-yl)oxy)benzene-1-sulfonyl chloride?

Answer:

The synthesis involves multi-step reactions, starting with functionalization of the pyridine ring. Key steps include:

- Chlorination and trifluoromethylation : Introduce the 3-chloro-5-(trifluoromethyl)pyridin-2-yl moiety via electrophilic substitution or cross-coupling reactions (e.g., Kumada or Suzuki coupling for trifluoromethyl groups) .

- Ether linkage formation : Couple the pyridine derivative to a benzene ring via nucleophilic aromatic substitution (e.g., using a phenol intermediate and a base like K₂CO₃) .

- Sulfonation and chlorination : Convert the benzene ring to a sulfonyl chloride using chlorosulfonic acid or SO₂Cl₂ under controlled conditions to avoid over-chlorination .

Validation : Monitor intermediates via HPLC or LC-MS, and confirm the final product using NMR to verify trifluoromethyl group integrity .

Basic: Which analytical techniques are critical for characterizing this compound?

Answer:

- Structural elucidation :

- Purity assessment :

Advanced: How does the trifluoromethyl group influence biological activity and chemical stability?

Answer:

- Electron-withdrawing effects : The -CF₃ group enhances electrophilicity, improving binding to enzyme active sites (e.g., bacterial phosphopantetheinyl transferases) .

- Metabolic stability : Fluorine atoms reduce oxidative degradation, prolonging half-life in vivo .

- Lipophilicity : LogP increases by ~0.7 compared to non-fluorinated analogs, impacting membrane permeability .

Experimental validation : Compare IC₅₀ values of CF₃-containing analogs vs. non-fluorinated controls in enzyme inhibition assays .

Advanced: What are the primary biochemical targets of structurally related sulfonyl chloride derivatives?

Answer:

- Enzyme inhibition :

- Target identification : Use activity-based protein profiling (ABPP) with fluorescent probes to map binding sites .

Advanced: How can researchers resolve discrepancies in antibacterial efficacy between in vitro and in vivo studies?

Answer:

Potential causes :

- Metabolic instability : Rapid hydrolysis of sulfonyl chloride in physiological buffers.

- Poor bioavailability : High logP (>3) may reduce aqueous solubility.

Mitigation strategies : - Prodrug design : Replace -SO₂Cl with stabilized groups (e.g., sulfonamides) activated in vivo .

- Formulation optimization : Use nanoemulsions or liposomes to enhance delivery .

Validation : Perform pharmacokinetic profiling (e.g., plasma half-life, tissue distribution) in rodent models .

Advanced: What computational methods predict environmental persistence or degradation pathways?

Answer:

- Quantum mechanical calculations : Estimate hydrolysis rates of the sulfonyl chloride group using DFT (e.g., B3LYP/6-31G*) .

- QSAR models : Predict biodegradability based on substituents (e.g., trifluoromethyl groups correlate with longer environmental half-lives) .

- Metabolic pathway prediction : Tools like EAWAG-BBD suggest microbial degradation via dechlorination or oxidative cleavage .

Advanced: How do structural modifications impact agrochemical activity compared to commercial herbicides?

Answer:

- Comparison with haloxyfop-methyl :

- SAR studies : Introduce electron-withdrawing groups (e.g., -NO₂) at the benzene ring to enhance herbicidal activity .

Basic: What safety protocols are essential for handling this compound?

Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.